An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-chlorobutane
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and reactivity of 3-bromo-1-chlorobutane (CAS No: 141507-40-6). This bifunctional haloalkane is a valuable building block in organic synthesis due to the differential reactivity of its bromine and chlorine substituents. This document consolidates available data on its physical and chemical characteristics, offers detailed experimental protocols for its synthesis and characterization, and explores its behavior in key organic reactions. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this versatile reagent.
Physicochemical Properties
3-Bromo-1-chlorobutane is a halogenated alkane with the molecular formula C₄H₈BrCl.[1][2][3] Its structure, featuring a primary chloro-substituent and a secondary bromo-substituent, is key to its synthetic utility.[2] While extensive experimental data for this specific isomer is not widely published, a combination of computed data and information on related isomers allows for a reliable characterization of its properties.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 3-Bromo-1-chlorobutane | [4] |
| CAS Number | 141507-40-6 | [2][3] |
| Molecular Formula | C₄H₈BrCl | [1][2][3] |
| Molecular Weight | 171.46 g/mol | [1][2][3] |
| Canonical SMILES | CC(Br)CCCl | [4] |
| InChI | InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | [4] |
| InChIKey | RNHALYZIVRYWJY-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | 3-Bromo-1-chlorobutane (Estimated/Computed) | 1-Bromo-4-chlorobutane (B103958) (Experimental) | Source |
| Boiling Point | 128-130 °C (estimated) | 80-82 °C @ 30 mmHg | [5] |
| Density | 1.35 g/cm³ (estimated) | 1.488 g/mL at 25 °C | [5] |
| Melting Point | No data available | No data available | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, benzene, chloroform, diethyl ether). | Limited solubility in water; miscible with ethanol, ether, and acetone. | [6] |
| XLogP3-AA | 2.4 | 2.4 | [4] |
| Refractive Index | No data available | 1.4875 | [5] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 3-bromo-1-chlorobutane is not prevalent in the literature, a common and effective method would be the free-radical bromination of 1-chlorobutane (B31608). This approach takes advantage of the greater reactivity of secondary C-H bonds over primary C-H bonds in free-radical halogenation.[7][8]
Synthesis via Free-Radical Bromination of 1-Chlorobutane
This protocol is an adapted procedure based on general methods for free-radical halogenation.
Reaction:
CH₃CH₂CH₂CH₂Cl + Br₂ --(hν or initiator)--> CH₃CH(Br)CH₂CH₂Cl + HBr
Materials:
-
1-Chlorobutane
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A free-radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like hexane)
-
5% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (for purification)
-
UV lamp (if used as initiator)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.
-
Dissolve 1-chlorobutane and a catalytic amount of AIBN in the chosen inert solvent in the flask.
-
Gently heat the mixture to reflux.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel. The red-brown color of bromine should fade as it reacts. If using a UV lamp, irradiate the reaction mixture during the addition of bromine.
-
After the addition is complete, continue to reflux the mixture until the bromine color disappears, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize HBr), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed by simple distillation or rotary evaporation.
-
The crude product, which will be a mixture of isomeric bromochlorobutanes, can be purified by fractional distillation under reduced pressure.[6][9]
Analytical Protocols
Characterization of 3-bromo-1-chlorobutane and assessment of its purity can be achieved using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying the isomeric products of the synthesis reaction and for determining the purity of the final product.[10][11]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5ms or DB-17ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-250.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The mass spectrum of 3-bromo-1-chlorobutane is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of bromine and chlorine isotopes. Characteristic fragmentation patterns will also be observed.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 3-bromo-1-chlorobutane.[12][13][14]
Predicted ¹H NMR Spectrum:
-
-CH₃ group: A doublet due to coupling with the adjacent methine proton.
-
-CH(Br)- group: A multiplet due to coupling with the methyl and methylene (B1212753) protons.
-
-CH₂- group adjacent to -CH(Br)-: A multiplet due to coupling with the methine and the other methylene protons.
-
-CH₂Cl group: A triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum:
Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on an NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of the molecule.[15][16][17]
Chemical Reactivity and Signaling Pathways
3-Bromo-1-chlorobutane does not have a known role in biological signaling pathways. Its primary utility lies in its chemical reactivity as a synthetic intermediate. The key feature of its reactivity is the differential reactivity of the carbon-bromine and carbon-chlorine bonds.[2]
Nucleophilic Substitution Reactions
The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bond. This is because bromide is a better leaving group than chloride due to its larger size, greater polarizability, and lower basicity. This allows for selective substitution at the C-3 position.
General Protocol for Selective Sₙ2 Reaction:
-
Dissolve 3-bromo-1-chlorobutane in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add one equivalent of a nucleophile (e.g., sodium iodide, sodium cyanide).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the resulting 3-substituted-1-chlorobutane.[1][18][19][20]
References
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- 2. 3-Bromo-1-chlorobutane|CAS 141507-40-6|RUO [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. e-Assignment #3 - Purpose and Results of the Free-radical Chlorination of 1-chlorobutane [sas.upenn.edu]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
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- 12. benchchem.com [benchchem.com]
- 13. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Predict the theoretical number of different NMR signals produced ... | Study Prep in Pearson+ [pearson.com]
- 16. chegg.com [chegg.com]
- 17. physicsforums.com [physicsforums.com]
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